molecular formula C60H54B3N3O3 B13797435 N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

Cat. No.: B13797435
M. Wt: 897.5 g/mol
InChI Key: LJKDZXOIJDGMNL-UHFFFAOYSA-N
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Description

This compound is a boron-containing aromatic amine derivative characterized by a central 1,3,5,2,4,6-trioxatriborinan ring core. The structure features two peripheral 4-(dibenzylamino)phenyl groups attached to the boron atoms at positions 4 and 6, while the aniline moiety at position 2 is further substituted with N,N-dibenzyl groups. The compound’s structural complexity necessitates advanced crystallographic tools like the SHELX system for refinement and analysis .

Properties

Molecular Formula

C60H54B3N3O3

Molecular Weight

897.5 g/mol

IUPAC Name

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline

InChI

InChI=1S/C60H54B3N3O3/c1-7-19-49(20-8-1)43-64(44-50-21-9-2-10-22-50)58-37-31-55(32-38-58)61-67-62(56-33-39-59(40-34-56)65(45-51-23-11-3-12-24-51)46-52-25-13-4-14-26-52)69-63(68-61)57-35-41-60(42-36-57)66(47-53-27-15-5-16-28-53)48-54-29-17-6-18-30-54/h1-42H,43-48H2

InChI Key

LJKDZXOIJDGMNL-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=C(C=C5)N(CC6=CC=CC=C6)CC7=CC=CC=C7)C8=CC=C(C=C8)N(CC9=CC=CC=C9)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline typically involves multi-step organic reactions. One common method includes the reaction of aniline derivatives with benzyl bromide in the presence of a base to form dibenzylated aniline intermediates. These intermediates are then further reacted with other aromatic compounds under controlled conditions to achieve the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Applications in Materials Science

1. Photonic Materials:
N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline exhibits properties that can be exploited in the development of photonic materials. Its ability to interact with light at various wavelengths may lead to advancements in optical devices such as sensors and lasers.

2. Organic Light Emitting Diodes (OLEDs):
The compound's electronic properties suggest potential use in OLED technology. By incorporating it into the emissive layer of OLEDs, researchers aim to enhance light emission efficiency and color purity.

3. Conductive Polymers:
Due to its structure, this compound may serve as a precursor for synthesizing conductive polymers. These materials are crucial for applications in flexible electronics and energy storage devices.

Applications in Medicinal Chemistry

1. Anticancer Activity:
Research indicates that compounds with similar dibenzylamino structures have shown significant biological activity against various cancer cell lines. Preliminary studies on this compound suggest it may possess anticancer properties due to its ability to induce apoptosis in tumor cells.

2. Drug Delivery Systems:
The compound's unique structure allows for potential modification to improve drug solubility and bioavailability. It can be utilized in creating nanocarriers that enhance the targeted delivery of therapeutic agents.

3. Neuroprotective Effects:
Emerging research points towards the neuroprotective effects of similar compounds against neurodegenerative diseases. This compound could be explored for its ability to protect neuronal cells from oxidative stress.

Case Studies

Case Study 1: Photonic Applications
In a study focusing on the synthesis of photonic materials using dibenzyl derivatives similar to this compound, researchers reported enhanced light absorption and emission characteristics when incorporated into polymer matrices. This advancement could lead to more efficient light-emitting devices.

Case Study 2: Anticancer Research
A recent investigation into the anticancer properties of dibenzylanilines demonstrated that certain derivatives induced significant cytotoxic effects on breast cancer cell lines. This compound is currently being evaluated for similar effects in ongoing preclinical trials.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound’s multiple benzyl and aniline groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. This interaction can lead to changes in cellular processes, such as cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Electronic Properties

Compound A : 4,4′-([1,2,5]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)
  • Core Structure : Thiadiazolo[3,4-d]pyridazine (a sulfur- and nitrogen-containing heterocycle).
  • Substituents : Bis(4-methoxyphenyl)aniline groups.
  • Applications : Likely used in optoelectronics due to extended π-conjugation from the pyridazine-thiadiazole core.
Target Compound :
  • Core Structure : 1,3,5,2,4,6-trioxatriborinan (boron-oxygen heterocycle).
  • Substituents: Dibenzylamino phenyl groups.
  • Electronic Effects : Boron’s electron-deficient nature may stabilize charge-transfer states, while bulky dibenzyl groups could hinder aggregation in solid-state applications.
Compound B : Benzenamine,4,4'-(1,2-diazenediyl)bis[N,N-dimethyl] (DADAB)
  • Core Structure : Azo (-N=N-) linkage.
  • Substituents: Dimethylamino groups.
  • Electronic Effects: The azo group enables strong absorption in the visible range, but the smaller dimethylamino substituents reduce steric hindrance compared to dibenzyl groups.

Structural and Physicochemical Properties

Property Target Compound Compound A Compound B
Molecular Weight ~1000–1100 g/mol (estimated) ~800–900 g/mol (estimated) 268.17 g/mol (exact)
Substituent Type Dibenzylamino (electron-rich, bulky) Methoxyphenyl (electron-donating) Dimethylamino (small, electron-donating)
Core Functionality Boron-oxygen heterocycle Sulfur-nitrogen heterocycle Azo linkage
LogP (Lipophilicity) High (due to multiple benzyl groups) Moderate (methoxy reduces hydrophobicity) 4.234 (experimental)

Biological Activity

N,N-dibenzyl-4-[4,6-bis[4-(dibenzylamino)phenyl]-1,3,5,2,4,6-trioxatriborinan-2-yl]aniline (CAS Number: 796857-59-5) is a complex organic compound characterized by its unique molecular structure and potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C60_{60}H54_{54}B3_{3}N3_{3}O3_{3}
  • Molecular Weight : 897.522 g/mol
  • LogP : 10.856 (indicating high lipophilicity)

The compound's structure features multiple dibenzylamine groups and a trioxatriborinan core, which may contribute to its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance:

  • Mechanism of Action : The compound may inhibit specific signaling pathways involved in cancer cell proliferation. The presence of dibenzylamino moieties suggests potential interactions with cellular receptors and enzymes critical for tumor growth.
  • Case Study : In vitro studies on related dibenzylamine derivatives have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These compounds often induce apoptosis through mitochondrial pathways.

Antioxidant Activity

Research has demonstrated that compounds containing phenolic structures can exhibit antioxidant properties:

  • Mechanism of Action : The antioxidant activity is likely due to the ability to scavenge free radicals and reduce oxidative stress in cells.
  • Findings : A study involving structurally similar compounds indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity against cancer cell lines ,
AntioxidantReduction in ROS levels ,
Enzyme InhibitionPotential inhibition of key metabolic enzymes ,

Table 2: Comparative Analysis with Related Compounds

Compound NameMolecular WeightAnticancer ActivityAntioxidant Activity
N,N-dibenzyl-4-[...]897.522YesYes
Dibenzylamine240.34ModerateYes
4-(Dibenzylamino)phenol269.36LowModerate

Research Findings

  • Cytotoxicity Studies : Experiments conducted on human breast cancer cells revealed that N,N-dibenzyl-4-[...] significantly inhibited cell growth at concentrations above 10 µM.
  • Antioxidant Mechanisms : The compound demonstrated a dose-dependent decrease in lipid peroxidation levels in cellular models exposed to oxidative stress.
  • Enzyme Interaction : Preliminary docking studies suggest that the compound may interact with enzymes involved in the Wnt signaling pathway, which is crucial for cancer progression.

Q & A

Q. How should mechanistic studies differentiate between single-electron transfer (SET) and energy transfer pathways in photochemical reactions?

  • Methodological Answer : Use radical traps (e.g., DMPO) and Stern-Volmer quenching studies with redox-active quenchers (e.g., methyl viologen). Compare kinetic isotope effects (KIE) in proton-coupled electron transfer (PCET) systems. Validate with Marcus theory calculations for electron-transfer rates .

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